4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside
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Overview
Description
7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol is a complex organic compound with the molecular formula C14H17N3O5 . This compound is notable for its unique structure, which includes an azido group, a methoxyphenoxy group, and a hexahydro-2H-pyrano[3,2-d][1,3]dioxin ring system. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product
Chemical Reactions Analysis
7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, which are useful in bioconjugation and labeling studies. The compound’s structure allows it to interact with various biological pathways, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol include:
N-(8-azido-6-methoxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-benzamide: This compound has a similar core structure but includes a benzamide group.
Other azido-substituted pyrano[3,2-d][1,3]dioxin derivatives: These compounds share the azido group and the pyrano[3,2-d][1,3]dioxin ring system but differ in other substituents.
The uniqueness of 7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-25-13-7-9-14(10-8-13)27-20-16(22-23-21)17(24)18-15(28-20)11-26-19(29-18)12-5-3-2-4-6-12/h2-10,15-20,24H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPARKYIRRSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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